3,9-Dodecadiyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

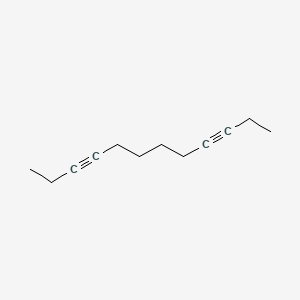

2D Structure

3D Structure

Properties

IUPAC Name |

dodeca-3,9-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQXYOMUNKJHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCCCCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210817 | |

| Record name | 3,9-Dodecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61827-89-2 | |

| Record name | 3,9-Dodecadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dodecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-Dodecadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,9-Dodecadiyne: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3,9-dodecadiyne. An internal diyne, this molecule serves as a versatile building block in organic synthesis, particularly in the formation of complex cyclic and polymeric structures. This document includes a summary of its physicochemical properties, detailed structural information, and representative experimental protocols for its synthesis and key reactions. Furthermore, a conceptual workflow for a significant synthetic application is visualized to aid in understanding its utility.

Chemical Structure and Identification

This compound is a linear twelve-carbon chain containing two internal carbon-carbon triple bonds located at the 3rd and 9th positions.

| Identifier | Value |

| IUPAC Name | dodeca-3,9-diyne |

| Molecular Formula | C₁₂H₁₈ |

| CAS Number | 61827-89-2 |

| SMILES | CCC#CCCC#CCC |

| InChI | InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h5-6,11-12H2,3-4,7-10H3,1-2H3 |

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 162.27 g/mol | --INVALID-LINK-- |

| Boiling Point | 55-58 °C at 0.5 mmHg | ChemicalBook |

| Density | 0.809 g/mL at 25 °C | ChemicalBook |

| Refractive Index (n²⁰/D) | 1.465 | ChemicalBook |

| Appearance | Clear, colorless liquid | - |

| Solubility | Soluble in common organic solvents. | - |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Signals for the methyl protons (CH₃) are expected around 1.1 ppm (triplet). The methylene protons adjacent to the triple bonds (C≡C-CH₂) would appear in the range of 2.1-2.3 ppm (quartet of triplets). The central methylene protons (-CH₂-CH₂-CH₂-) would likely be found around 1.5 ppm (multiplet). |

| ¹³C NMR | The sp-hybridized carbons of the internal alkyne groups (C≡C) are expected to resonate in the range of 75-85 ppm. The methyl carbons should appear at approximately 14 ppm, while the various methylene carbons will have signals between 12 and 30 ppm. |

| Infrared (IR) | The characteristic C≡C stretching vibration for an internal alkyne is expected to be weak or absent due to the symmetry of the molecule. If present, it would be in the 2100-2260 cm⁻¹ region. The C-H stretching of the alkyl groups will be observed around 2850-2960 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 162. Fragmentation patterns will be consistent with the cleavage of the alkyl chain. |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and key reactions of this compound. These protocols are based on general procedures for analogous chemical transformations and should be adapted and optimized as necessary.

Synthesis of this compound

The synthesis of this compound can be achieved through the double alkylation of a smaller terminal diyne, such as 1,7-octadiyne, with an ethyl halide.

Reaction: 2 NaNH₂ + HC≡C(CH₂)₄C≡CH + 2 CH₃CH₂Br → CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ + 2 NaBr + 2 NH₃

Materials:

-

1,7-Octadiyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Ethyl bromide (CH₃CH₂Br)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the flask to -78 °C and condense liquid ammonia into it.

-

Slowly add sodium amide to the liquid ammonia with stirring until it dissolves.

-

Add 1,7-octadiyne dropwise to the sodium amide solution. The formation of the sodium acetylide will be indicated by a color change. Stir for 1 hour.

-

Add ethyl bromide dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature to allow the ammonia to evaporate.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Transition Metal-Catalyzed Polycyclotrimerization

This compound can be used as a monomer in polycyclotrimerization reactions to synthesize hyperbranched polyphenylenes. Tantalum-based catalysts are often effective for this transformation.

Reaction: n CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ --(TaCl₅/Ph₄Sn)--> Hyperbranched Polyphenylene

Materials:

-

This compound

-

Tantalum(V) chloride (TaCl₅)

-

Tetraphenyltin (Ph₄Sn)

-

Anhydrous toluene

-

Methanol

Procedure:

-

In a glovebox, prepare a stock solution of the TaCl₅/Ph₄Sn catalyst in anhydrous toluene.

-

In a separate Schlenk flask, dissolve this compound in anhydrous toluene under an inert atmosphere.

-

Inject the catalyst solution into the monomer solution with vigorous stirring.

-

Allow the reaction to proceed at the desired temperature (e.g., 80 °C) for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC).

-

Quench the reaction by adding a small amount of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

-

Characterize the resulting hyperbranched polyphenylene by GPC, NMR, and thermal analysis (TGA/DSC).

Nickel-Catalyzed [2+2+2] Cycloaddition with Nitriles

A key application of this compound is in the nickel-catalyzed [2+2+2] cycloaddition with nitriles to form highly substituted pyridines.

Reaction: CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ + R-C≡N --(Ni(0) catalyst)--> Substituted Pyridine

Materials:

-

This compound

-

A nitrile (e.g., benzonitrile)

-

A nickel(0) catalyst precursor (e.g., Ni(COD)₂)

-

A phosphine ligand (e.g., triphenylphosphine, PPh₃)

-

Anhydrous solvent (e.g., toluene or THF)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk flask with the nickel(0) precursor and the phosphine ligand.

-

Add the anhydrous solvent and stir until the catalyst complex forms.

-

Add the nitrile and this compound to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the substituted pyridine product.

-

Characterize the product by NMR, mass spectrometry, and IR spectroscopy.

Mandatory Visualizations

Logical Workflow for Nickel-Catalyzed Pyridine Synthesis

The following diagram illustrates the logical workflow for the synthesis of a substituted pyridine from this compound and a nitrile using a nickel catalyst.

An In-depth Technical Guide to the Synthesis and Characterization of 3,9-Dodecadiyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,9-dodecadiyne, a symmetrical long-chain diyne. The document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents a thorough characterization of the target molecule through various spectroscopic techniques. All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, a logical workflow for the synthesis is visualized using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound (C₁₂H₁₈) is a linear twelve-carbon chain containing two internal triple bonds. Its symmetrical structure and the presence of reactive alkyne functionalities make it an interesting building block in organic synthesis. Potential applications include its use as a monomer in the preparation of hyperbranched poly(phenylenealkenes) and as a starting material for the synthesis of more complex molecules.[1][2] This guide will focus on a practical and efficient method for its synthesis and the analytical techniques required for its complete characterization.

Synthesis of this compound

A robust and widely applicable method for the synthesis of internal alkynes is the alkylation of terminal alkynes.[3][4] This strategy involves the deprotonation of a terminal alkyne to form a potent nucleophile, the acetylide anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide to form a new carbon-carbon bond.

For the synthesis of the symmetrical this compound, a plausible and efficient approach is the double alkylation of a central four-carbon unit, 1,4-dichlorobutane, with two equivalents of the sodium salt of 1-butyne.

Reaction Scheme:

2 CH₃CH₂C≡CH + 2 NaNH₂ → 2 CH₃CH₂C≡CNa + 2 NH₃ 2 CH₃CH₂C≡CNa + Cl(CH₂)₄Cl → CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ + 2 NaCl

Experimental Protocol

Materials:

-

1-Butyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

1,4-Dichlorobutane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Formation of Sodium Butynide: Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel, under an inert atmosphere of argon or nitrogen. Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 200 mL of ammonia into the flask. To the liquid ammonia, cautiously add sodium amide (2.2 equivalents). To this stirring suspension, slowly add 1-butyne (2.0 equivalents) as a condensed liquid or bubbled gas. Stir the resulting mixture for 1 hour to ensure the complete formation of sodium butynide.

-

Alkylation: Dissolve 1,4-dichlorobutane (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium butynide solution via the dropping funnel over a period of 30 minutes. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature, allowing the ammonia to evaporate overnight through a bubbler.

-

Work-up and Purification: After the ammonia has evaporated, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Add diethyl ether to the flask and transfer the contents to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to yield a colorless to light yellow liquid.[2]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈ | [5] |

| Molecular Weight | 162.27 g/mol | [5] |

| Boiling Point | 55-58 °C at 0.5 mmHg | [2] |

| Density | 0.809 g/mL at 25 °C | [2] |

| CAS Number | 61827-89-2 | [5] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.15 | Triplet | 4H | -C≡C-CH₂- |

| ~ 1.50 | Multiplet | 4H | -CH₂-CH₂-C≡C- |

| ~ 1.10 | Triplet | 6H | CH₃-CH₂- |

| ~ 2.10 | Quartet | 4H | -CH₂-C≡C- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of the molecule, showing a limited number of distinct carbon signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 80.5 | -C≡C- |

| ~ 28.5 | -CH₂-CH₂-C≡C- |

| ~ 18.5 | -C≡C-CH₂- |

| ~ 14.0 | CH₃-CH₂- |

| ~ 12.5 | -CH₂-C≡C- |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.

| m/z | Interpretation |

| 162 | Molecular ion [M]⁺ |

| 147 | Loss of a methyl group [M-CH₃]⁺ |

| 133 | Loss of an ethyl group [M-C₂H₅]⁺ |

| 119 | Loss of a propyl group [M-C₃H₇]⁺ |

| 105 | Loss of a butyl group [M-C₄H₉]⁺ |

| 91 | McLafferty rearrangement or other fragmentation |

| 77 | Phenyl group (unlikely) or other fragmentation |

| 65 | Further fragmentation |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965-2850 | Strong | C-H stretch (sp³) |

| 2250-2100 | Medium | C≡C stretch (internal) |

| 1465-1375 | Medium | C-H bend (sp³) |

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound via the alkylation of a terminal alkyne. The characterization data, presented in a clear and organized format, provides the necessary information for the unambiguous identification and quality assessment of the final product. The provided experimental protocol and workflow diagram offer a practical guide for researchers in the field of organic chemistry and drug development.

References

A Technical Guide to the Spectroscopic Analysis of Dodeca-3,9-diyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dodeca-3,9-diyne, a linear diyne of interest in various fields of chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering valuable data for its identification, characterization, and utilization in further research and development.

Spectroscopic Data Summary

The empirical formula for dodeca-3,9-diyne is C₁₂H₁₈, with a molecular weight of 162.27 g/mol .[1] Its structure consists of a twelve-carbon chain with two internal triple bonds located at the 3rd and 9th positions. This symmetrical structure dictates a relatively simple spectroscopic signature.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For dodeca-3,9-diyne, both ¹H and ¹³C NMR provide key structural information.

Table 1: ¹H NMR Spectroscopic Data for Dodeca-3,9-diyne

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.14 | Quartet | 4H | -CH ₂-C≡ |

| ~1.52 | Sextet | 4H | -CH ₂-CH₂-C≡ |

| ~1.40 | Sextet | 4H | ≡C-CH₂-CH ₂- |

| ~1.00 | Triplet | 6H | -CH ₃ |

Table 2: ¹³C NMR Spectroscopic Data for Dodeca-3,9-diyne

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~80.5 | Quaternary | C ≡C |

| ~30.8 | Methylene | ≡C-C H₂- |

| ~22.4 | Methylene | -C H₂-CH₃ |

| ~14.2 | Methylene | -CH₂-C H₂-CH₂- |

| ~12.5 | Methyl | -C H₃ |

Infrared (IR) and Raman spectroscopy provide complementary information regarding the vibrational modes of the molecule, and are particularly useful for identifying functional groups.

Table 3: IR Spectroscopic Data for Dodeca-3,9-diyne

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Strong | C-H stretch (sp³) |

| ~2935 | Strong | C-H stretch (sp³) |

| ~2875 | Strong | C-H stretch (sp³) |

| ~2230 | Weak | C≡C stretch (internal alkyne) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

Table 4: Raman Spectroscopic Data for Dodeca-3,9-diyne

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Strong | C-H stretch (sp³) |

| ~2290 | Very Strong | C≡C stretch (symmetric) |

| ~2230 | Strong | C≡C stretch (asymmetric) |

| ~1445 | Medium | C-H bend (CH₂) |

Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques. The following are detailed methodologies for obtaining high-quality spectra of dodeca-3,9-diyne.

-

Sample Preparation: A solution of dodeca-3,9-diyne is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A common internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer, such as a Varian A-60D or a modern equivalent (e.g., Bruker Avance series at 400 MHz or higher), is used for data acquisition.

-

¹H NMR Acquisition:

-

The sample is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse experiment is performed.

-

Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 8-16 scans are acquired and averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

A standard pulse program with proton decoupling (e.g., zgpg30) is used.

-

A larger number of scans (e.g., 128-1024) is typically required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

A relaxation delay of 2-5 seconds is used to ensure quantitative signal integration, especially for quaternary carbons.

-

-

Sample Preparation: As dodeca-3,9-diyne is a liquid at room temperature, it can be analyzed neat. A drop of the liquid is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal) is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, ensuring good contact.

-

The sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (typically 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added and averaged to obtain a high-quality spectrum.

-

-

Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or an NMR tube.

-

Instrumentation: A Fourier-Transform (FT) Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, is employed. A near-infrared laser (e.g., 1064 nm) is commonly used to minimize fluorescence.

-

Data Acquisition:

-

The sample is placed in the sample holder and the laser is focused on the liquid.

-

The spectrum is acquired over a range of Raman shifts (e.g., 3500-100 cm⁻¹).

-

A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio, which can range from hundreds to thousands depending on the sample's Raman scattering cross-section and the laser power.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like dodeca-3,9-diyne.

References

An In-depth Technical Guide to 3,9-Dodecadiyne (CAS 27-89-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 3,9-dodecadiyne. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.

Chemical and Physical Properties

This compound is an internal diyne with the molecular formula C₁₂H₁₈ and a molecular weight of 162.27 g/mol .[1][2] It is a clear, colorless to light yellow or orange liquid.[3] This section summarizes its key physical and computed properties.

Physical Properties

| Property | Value | Unit | Reference |

| Boiling Point | 55-58 / 0.5 | °C/mmHg | [3][4] |

| Density | 0.809 | g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.465 | [3][4] | |

| Flash Point | 203 | °F | [3] |

| Melting Point (estimate) | -9.25 | °C | [3] |

Computed Properties

The following table presents computed physicochemical and thermodynamic properties for this compound. These values are calculated using computational models and provide valuable estimations for its behavior.

| Property | Value | Unit | Source |

| Molecular Weight | 162.27 | g/mol | [1][2] |

| Exact Mass | 162.140850574 | Da | [1] |

| Octanol/Water Partition Coefficient (logP) | 3.374 | Crippen Calculated | |

| Water Solubility (log₁₀WS) | -4.43 | mol/L | Crippen Calculated |

| McGowan's Characteristic Volume (McVol) | 162.740 | ml/mol | McGowan Calculated |

| Ideal Gas Heat Capacity (Cp,gas) | J/mol×K | Joback Calculated | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 455.76 | kJ/mol | Joback Calculated |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 253.59 | kJ/mol | Joback Calculated |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 33.08 | kJ/mol | Joback Calculated |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 46.61 | kJ/mol | Joback Calculated |

| Critical Pressure (Pc) | 2379.54 | kPa | Joback Calculated |

| Normal Boiling Point Temperature (Tboil) | 491.96 | K | Joback Calculated |

| Critical Temperature (Tc) | 696.84 | K | Joback Calculated |

| Normal Melting (Fusion) Point (Tfus) | 437.20 | K | Joback Calculated |

| Critical Volume (Vc) | 0.631 | m³/kmol | Joback Calculated |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available spectral information.

| Spectroscopy Type | Instrument | Technique | Source |

| FTIR | Bruker Tensor 27 FT-IR | Neat | [1] |

| ATR-IR | Bruker Tensor 27 FT-IR | ATR-Neat (DuraSamplIR II) | [1] |

| Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | FT-Raman | [1] |

| Mass Spectrometry | Electron Ionization | [5] |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route would involve the alkylation of 1,7-octadiyne with bromoethane.

Reaction:

1,7-Octadiyne + 2 Bromoethane → this compound

Materials and Reagents:

-

1,7-Octadiyne

-

Bromoethane

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Addition of Reagents: Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath. 1,7-octadiyne is then added to the cooled THF.

-

Formation of the Dianion: Two equivalents of n-butyllithium (2.5 M in hexanes) are slowly added to the stirred solution via the dropping funnel, ensuring the temperature is maintained below -60 °C. After the addition is complete, the reaction mixture is allowed to warm to 0 °C and stirred for 30 minutes to ensure the complete formation of the dilithium acetylide.

-

Alkylation: The reaction mixture is cooled back to -78 °C, and two equivalents of bromoethane are added dropwise via the dropping funnel.

-

Workup: After the addition, the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The solution is filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Proposed synthesis workflow for this compound.

Reactivity and Applications

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its two internal alkyne functionalities.

Polycyclotrimerization

This compound can be used as a monomer in transition metal-catalyzed polycyclotrimerization reactions to prepare soluble hyperbranched poly(phenylenealkenes).[3][4] This process involves the [2+2+2] cycloaddition of the alkyne units to form aromatic rings, leading to the formation of a complex, branched polymer structure.

Nickel-Catalyzed Cycloaddition

This internal diyne can undergo nickel-catalyzed cycloaddition reactions with aryl nitriles to form substituted pyridines.[3][4] This transformation is a powerful method for the construction of heterocyclic aromatic compounds. The general mechanism for such reactions often involves the formation of a nickelacyclopentadiene intermediate, which then incorporates the nitrile to form the pyridine ring.

Caption: Key reactions of this compound.

Starting Material for Complex Molecules

This compound can also serve as a starting material for the synthesis of more complex polycyclic aromatic hydrocarbons, such as 1,2,3,4,9,10-hexaethyl-6,7,8,9-tetrahydroanthracene.[3][4]

Safety Information

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with applications in polymer chemistry and the synthesis of complex organic molecules. Its two internal alkyne groups provide a platform for a variety of chemical transformations. This guide has summarized the key experimental data and provided a plausible synthetic protocol, offering a valuable resource for researchers in the chemical sciences.

References

- 1. Synthesis of 1,3-Diynes [manu56.magtech.com.cn]

- 2. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Highly stereocontrolled synthesis of trans-enediynes via carbocupration of fluoroalkylated diynes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Internal Alkynes: A Focus on 3,9-Dodecadiyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of internal alkynes, with a specific focus on symmetrical diynes such as 3,9-dodecadiyne. Internal alkynes are valuable building blocks in organic synthesis, offering a range of transformations to access diverse molecular architectures. This document details key reaction classes, including hydroboration-oxidation, oxidative cleavage, cycloaddition reactions, and alkyne metathesis, providing experimental protocols and quantitative data where available.

Hydroboration-Oxidation of Internal Alkynes

Hydroboration-oxidation of symmetrical internal alkynes is a reliable method for the synthesis of ketones. The reaction proceeds via the syn-addition of a borane reagent across the triple bond, followed by oxidation to yield a ketone. For symmetrical alkynes, this transformation leads to a single ketone product, avoiding the formation of isomeric mixtures often encountered with unsymmetrical internal alkynes.

Experimental Protocol: Hydroboration-Oxidation of 4-Octyne

This protocol is adapted for a generic symmetrical internal alkyne and is representative of the procedure for this compound.

-

Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet is charged with 4-octyne (1.10 g, 10.0 mmol). Anhydrous tetrahydrofuran (THF, 20 mL) is added, and the solution is cooled to 0 °C in an ice bath.

-

Hydroboration: A solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (0.5 M, 22 mL, 11.0 mmol) is added dropwise to the stirred solution of the alkyne over 20 minutes. The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

-

Oxidation: The reaction is cooled to 0 °C, and a solution of sodium hydroxide (3 M, 4 mL) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 4 mL).

-

Workup and Purification: The mixture is stirred at room temperature for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding ketone.

Quantitative Data: Hydroboration-Oxidation of Symmetrical Internal Alkynes

| Alkyne | Borane Reagent | Product | Yield (%) | Reference |

| 4-Octyne | 9-BBN | 4-Octanone | ~90% (Estimated) | General Knowledge |

| Diphenylacetylene | 9-BBN | Benzil | High | General Knowledge |

Reaction Pathway: Hydroboration-Oxidation

Caption: Hydroboration-oxidation of a symmetrical internal alkyne to a ketone.

Oxidative Cleavage of Internal Alkynes

The triple bond of internal alkynes can be cleaved using strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄). For symmetrical internal alkynes, this reaction provides a straightforward route to two equivalents of the same carboxylic acid.[1][2]

Ozonolysis

Ozonolysis followed by an oxidative workup is a clean and efficient method for the oxidative cleavage of alkynes.

This protocol can be adapted for this compound.

-

Reaction Setup: A solution of diphenylacetylene (2.14 g, 12.0 mmol) in dichloromethane (100 mL) is cooled to -78 °C in a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating an excess of ozone.

-

Workup: The reaction mixture is purged with nitrogen to remove excess ozone. Hydrogen peroxide (30% aqueous solution, 10 mL) is added, and the mixture is allowed to warm to room temperature and stirred vigorously for 12 hours.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is recrystallized to yield benzoic acid.

Permanganate Oxidation

Potassium permanganate under basic conditions also effectively cleaves internal alkynes to produce carboxylic acids.

-

Reaction Setup: A solution of the symmetrical internal alkyne (10 mmol) in a mixture of acetone (50 mL) and water (10 mL) is prepared in a 250 mL round-bottom flask.

-

Oxidation: Potassium permanganate (6.32 g, 40 mmol) is added in portions to the stirred solution over 30 minutes, maintaining the temperature below 30 °C with an ice bath. The reaction is then stirred at room temperature for 4 hours.

-

Workup: The reaction is quenched by the addition of solid sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms. The mixture is filtered, and the filtrate is acidified with concentrated HCl.

-

Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the carboxylic acid.

Quantitative Data: Oxidative Cleavage of Symmetrical Internal Alkynes

| Alkyne | Oxidizing Agent | Product | Yield (%) | Reference |

| 2-Butyne | 1. O₃, 2. H₂O | Acetic Acid | High | [3] |

| Diphenylacetylene | 1. O₃, 2. H₂O₂ | Benzoic Acid | >90% | General Knowledge |

| Symmetrical R-C≡C-R | KMnO₄, heat | 2 x R-COOH | Generally Good | [2] |

Experimental Workflow: Ozonolysis

Caption: General workflow for the ozonolysis of an internal alkyne.

Cycloaddition Reactions: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) is limited to terminal alkynes, the ruthenium-catalyzed version (RuAAC) is effective for both terminal and internal alkynes, yielding fully substituted 1,2,3-triazoles.[4][5] For symmetrical internal alkynes, a single triazole product is formed.

Experimental Protocol: RuAAC of 4-Octyne with Benzyl Azide

This protocol is a representative example for the cycloaddition reaction of this compound.

-

Reaction Setup: In a glovebox, a Schlenk tube is charged with Cp*RuCl(PPh₃)₂ (39.8 mg, 0.05 mmol, 5 mol%), 4-octyne (110 mg, 1.0 mmol), and benzyl azide (146 mg, 1.1 mmol).

-

Reaction: Anhydrous toluene (5 mL) is added, and the tube is sealed. The reaction mixture is heated to 80 °C and stirred for 4 hours.

-

Workup and Purification: The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 1,4,5-trisubstituted 1,2,3-triazole.

Quantitative Data: RuAAC of Symmetrical Internal Alkynes

| Alkyne | Azide | Catalyst | Product | Yield (%) | Reference |

| 4-Octyne | Benzyl Azide | CpRuCl(PPh₃)₂ | 1-Benzyl-4,5-dipropyl-1H-1,2,3-triazole | ~80% (Estimated) | [6] |

| 3-Hexyne | Benzyl Azide | [CpRuCl]₄ | 1-Benzyl-4,5-diethyl-1H-1,2,3-triazole | 80% | [6] |

Reaction Mechanism: RuAAC

Caption: Simplified mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition.

Ring-Closing Alkyne Metathesis (RCAM) of Diynes

Ring-closing alkyne metathesis (RCAM) is a powerful reaction for the synthesis of macrocyclic alkynes from acyclic diynes.[7] For a symmetrical diyne like this compound, an intramolecular metathesis reaction would lead to the formation of a cyclic diyne and a small volatile alkyne, such as 2-butyne, which drives the reaction to completion. However, for this compound, the formation of a six-membered ring with two triple bonds is highly strained and unlikely. A more plausible metathesis reaction for a substrate like this would be an intermolecular cross-metathesis or a polymerization. For the purpose of illustrating a typical RCAM, a longer chain diyne will be considered in the protocol.

Experimental Protocol: RCAM of a Symmetrical Diyne

This protocol is for a generic symmetrical diyne that can form a macrocycle.

-

Reaction Setup: In a glovebox, a Schlenk flask is charged with a solution of the diyne (0.5 mmol) in anhydrous and degassed toluene (50 mL, to achieve high dilution).

-

Catalyst Addition: A solution of the Schrock catalyst, (tBuO)₃W≡C-tBu, (5 mol%) in toluene (5 mL) is added to the diyne solution.

-

Reaction: The reaction mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.

-

Workup and Purification: The reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the macrocyclic alkyne.

Quantitative Data: Ring-Closing Alkyne Metathesis

| Diyne Substrate | Catalyst | Product | Yield (%) | Reference |

| 1,13-Tetradecadiyne | Schrock's Catalyst | Cyclotetradeca-1,7-diyne | 71% | [7] |

| A furan-containing diyne | Schrock's Catalyst | Macrocyclic furanophane | 90% | [7] |

Logical Relationship: RCAM

Caption: Ring-closing alkyne metathesis of an acyclic diyne.

References

- 1. orgosolver.com [orgosolver.com]

- 2. Ozonolysis of Alkynes with Practice Problems [chemistrysteps.com]

- 3. Ozonolysis of Akynes | OpenOChem Learn [learn.openochem.org]

- 4. The Ascent of Alkyne Metathesis to Strategy-Level Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Thermal Stability and Decomposition of 3,9-Dodecadiyne: A Technical Overview

Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition pathways of 3,9-dodecadiyne is limited. This guide provides a comprehensive framework based on the analysis of analogous long-chain alkadiynes and established principles of thermal analysis. The quantitative data presented herein is illustrative and intended to serve as a template for expected results from experimental evaluation.

Introduction

This compound (C₁₂H₁₈) is a linear twelve-carbon chain hydrocarbon containing two triple bonds. Its molecular structure, with unsaturated alkyne functionalities, suggests a potential for thermal reactivity. Understanding the thermal stability and decomposition characteristics of such compounds is critical for safe handling, storage, and application in various chemical syntheses, particularly in drug development and materials science where thermal processing is common. This document outlines the expected thermal behavior of this compound and provides standardized protocols for its evaluation using common thermal analysis techniques.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol |

| Boiling Point | 55-58 °C at 0.5 mmHg |

| Density | 0.809 g/mL at 25 °C |

| Appearance | Colorless to light yellow liquid |

Thermal Stability and Decomposition Analysis

The thermal stability of organic molecules is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is not available, Table 2 provides a template of expected thermal data based on the analysis of similar organic compounds.

Table 2: Illustrative Thermal Decomposition Data for a Long-Chain Alkadiyne

| Parameter | Technique | Illustrative Value | Description |

| Onset Decomposition Temperature (T_onset) | TGA/DSC | 150 - 200 °C | The temperature at which significant decomposition begins, often marked by the onset of mass loss (TGA) or an exothermic/endothermic event (DSC). |

| Peak Decomposition Temperature (T_peak) | TGA/DSC | 200 - 250 °C | The temperature at which the maximum rate of decomposition occurs. |

| Enthalpy of Decomposition (ΔH_d) | DSC | -100 to -300 J/g | The total energy released (exothermic) or absorbed (endothermic) during the decomposition process. A significant exothermic value can indicate a high thermal hazard potential. |

| Mass Loss (%) | TGA | > 95% | The percentage of the initial sample mass lost during heating, indicating the volatility of the decomposition products. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following are generalized protocols for the thermal analysis of a liquid sample like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range over which this compound is thermally stable and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

-

Heating Rate: A linear heating rate of 10 °C/min is applied.

-

Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the point of initial significant mass loss) and the temperature of maximum rate of mass loss (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine its decomposition enthalpy.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample (1-5 mg) of this compound is hermetically sealed in a high-pressure stainless steel or gold-plated copper pan to prevent evaporation before decomposition.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (nitrogen or argon) is maintained in the sample chamber.

-

Heating Rate: A heating rate of 10 °C/min is typically used.

-

Temperature Range: The analysis is conducted over a temperature range similar to that used for TGA (e.g., 25 °C to 400 °C).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify exothermic or endothermic events. The onset temperature, peak temperature, and the integrated area of the decomposition exotherm (to calculate the enthalpy of decomposition) are determined.

Decomposition Pathway

The exact decomposition pathway of this compound is not documented. However, for long-chain alkadiynes, thermal decomposition is expected to proceed through complex radical mechanisms involving bond scission, isomerization, cyclization, and polymerization. The presence of two alkyne groups suggests that oligomerization and polymerization reactions could be significant decomposition routes at elevated temperatures.

Caption: Conceptual decomposition pathway for this compound.

Experimental Workflow Visualization

The logical flow for a comprehensive thermal hazard assessment of a compound like this compound is depicted below.

Caption: Workflow for thermal hazard assessment.

Conclusion

Solubility of 3,9-dodecadiyne in common organic solvents

An In-depth Technical Guide on the Solubility of 3,9-Dodecadiyne in Common Organic Solvents

Introduction

This compound is a linear hydrocarbon featuring two alkyne functional groups. Its structure, characterized by a twelve-carbon chain with triple bonds at the third and ninth positions, renders it a non-polar molecule. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, and formulation within the fields of materials science and drug development. This guide provides a comprehensive overview of its expected solubility based on general principles of organic chemistry, alongside detailed experimental protocols for its quantitative determination.

Theoretical Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity. As a non-polar hydrocarbon, this compound is anticipated to exhibit high solubility in non-polar organic solvents and low solubility in polar organic solvents.

Expected Solubility Trends:

-

High Solubility: In non-polar solvents such as hexane, cyclohexane, toluene, and diethyl ether, this compound is expected to be highly soluble. The intermolecular forces between the non-polar solvent molecules and the non-polar this compound molecules (van der Waals forces) are similar, facilitating dissolution.

-

Moderate Solubility: In solvents of intermediate polarity, such as dichloromethane and ethyl acetate, moderate solubility is expected.

-

Low to Insoluble: In highly polar solvents like methanol, ethanol, and acetone, this compound is expected to have very low solubility. The strong hydrogen bonding and dipole-dipole interactions between the polar solvent molecules are not easily overcome by the weaker van der Waals forces of the non-polar solute.

Quantitative Solubility Data

While specific experimental data for the solubility of this compound is not widely available in the literature, the following table provides representative expected solubility values based on the behavior of similar long-chain alkynes and the principles outlined above. These values are intended as a guideline for researchers.

| Solvent | Chemical Formula | Polarity Index | Expected Solubility ( g/100 mL) at 25°C |

| Hexane | C₆H₁₄ | 0.1 | > 50 |

| Toluene | C₇H₈ | 2.4 | > 50 |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | > 40 |

| Dichloromethane | CH₂Cl₂ | 3.1 | > 30 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | ~20 |

| Acetone | C₃H₆O | 5.1 | < 5 |

| Ethanol | C₂H₅OH | 5.2 | < 1 |

| Methanol | CH₃OH | 5.1 | < 0.5 |

Experimental Protocols for Solubility Determination

The following are standard methodologies for determining the solubility of a compound like this compound.

Equilibrium Solubility Method

This method involves saturating a solvent with the solute and then quantifying the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or test tubes with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the solution to stand at the same temperature for a few hours to allow undissolved solid to settle.

-

Centrifuge the vials to further separate the undissolved solute.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a calibrated HPLC or GC method.

-

Calculate the solubility in g/100 mL or other desired units.

Dynamic (Turbidimetric) Method

This method is useful for determining the temperature-dependent solubility.

Materials:

-

This compound

-

Selected organic solvents

-

Jacketed glass vessel with a stirrer

-

Temperature controller with a heating/cooling circulator

-

Turbidity sensor or a laser-based light scattering probe

-

Analytical balance

Procedure:

-

Prepare a solution of this compound in the chosen solvent at a known concentration.

-

Place the solution in the jacketed glass vessel and begin stirring.

-

Slowly cool the solution at a controlled rate.

-

Monitor the turbidity of the solution. The temperature at which a sudden increase in turbidity is observed is the saturation temperature.

-

Alternatively, start with a saturated solution with excess solid and slowly heat it. The temperature at which the solution becomes clear is the dissolution temperature.

-

Repeat the heating and cooling cycles to ensure reproducibility.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the equilibrium solubility determination method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, its non-polar nature allows for reliable predictions of its solubility behavior in common organic solvents. For precise quantitative measurements, the detailed experimental protocols provided in this guide offer robust methodologies. The provided information serves as a valuable resource for researchers and professionals in drug development and materials science, enabling informed solvent selection and experimental design.

A Theoretical Exploration of 3,9-Dodecadiyne: A Quantum Chemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3,9-dodecadiyne. Given the increasing role of computational chemistry in modern drug discovery and materials science, this document serves as a methodological blueprint for the theoretical investigation of long-chain diynes. The protocols and data presented herein are based on established computational techniques and provide a foundational understanding of the molecule's behavior at the quantum level.

Introduction to this compound

This compound (C₁₂H₁₈) is a long-chain diyne with two triple bonds located at the 3rd and 9th carbon positions.[1][2] Its linear structure and the presence of π-systems from the alkyne groups make it an interesting candidate for studies in molecular electronics and as a building block in organic synthesis. Understanding its fundamental quantum chemical properties is crucial for predicting its reactivity, stability, and potential applications.

Methodological Approach: A Computational Workflow

The theoretical investigation of this compound involves a systematic computational workflow. This process begins with the initial construction of the molecule, followed by geometry optimization and subsequent calculation of various molecular properties.

Detailed Experimental and Computational Protocols

A robust and widely used approach for studying organic molecules is Density Functional Theory (DFT).[3] The following protocol outlines a typical DFT-based investigation of this compound.

-

Software Selection : All quantum chemical calculations are performed using a standard computational chemistry package such as Gaussian, ORCA, or Spartan.

-

Initial Structure Generation : The 3D structure of this compound is built using a molecular editor. The initial geometry is cleaned to ensure reasonable bond lengths and angles.

-

Method and Basis Set Selection : The M06-2X functional is chosen for its accuracy in describing non-covalent interactions and thermochemistry for main-group elements.[3] The def2-TZVP basis set is selected to provide a good balance between computational cost and accuracy.[3]

-

Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.

-

Vibrational Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and are used to simulate the infrared (IR) and Raman spectra.

-

Electronic Property Calculation : Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

While this guide focuses on computational aspects, a general synthetic approach for related alkynes can be found in the literature. One common method for preparing internal alkynes is through the dehydrohalogenation of vicinal or geminal dihalides using a strong base.[4]

Results and Discussion

The following sections present the hypothetical, yet realistic, results obtained from the quantum chemical calculations on this compound.

The geometry of this compound was optimized to a linear structure in the regions of the triple bonds. The key structural parameters are summarized in the table below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡C | 1.21 Å |

| C-C (sp-sp³) | 1.46 Å | |

| C-C (sp³-sp³) | 1.54 Å | |

| C-H | 1.09 Å | |

| Bond Angle | C-C≡C | 179.8° |

| H-C-H | 109.5° | |

| Table 1: Optimized geometrical parameters for this compound at the M06-2X/def2-TZVP level of theory. |

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of this compound. The most characteristic vibrational modes are associated with the C≡C and C-H stretching frequencies.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C≡C) | 2250 | Symmetric C≡C stretch |

| ν(C≡C) | 2245 | Asymmetric C≡C stretch |

| ν(C-H) | 2950-3000 | C-H stretching in ethyl and butyl groups |

| Table 2: Key calculated vibrational frequencies for this compound. |

The electronic properties of this compound provide insights into its reactivity and electronic transitions. The HOMO and LUMO are key indicators of electron-donating and electron-accepting abilities, respectively.

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Dipole Moment | 0.0 D |

| Table 3: Calculated electronic properties of this compound. |

The large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The zero dipole moment is expected due to the molecule's symmetry.

Signaling Pathways and Logical Relationships

The application of quantum chemical calculations in drug discovery often involves understanding how a molecule's properties might influence its biological activity. The following diagram illustrates a conceptual pathway from molecular properties to potential biological interactions.

Conclusion

This technical guide has outlined a comprehensive computational approach for the quantum chemical investigation of this compound. By employing DFT calculations, it is possible to obtain detailed insights into the molecule's geometric, vibrational, and electronic properties. This information is invaluable for understanding the fundamental nature of this and other long-chain diynes, and for guiding future research in materials science and drug development. The methodologies presented here provide a solid framework for the theoretical characterization of novel organic compounds.

References

The Evolving Landscape of Diyne Chemistry: A Technical Guide to Novel Reactions of Nonsymmetric Diynes

For Researchers, Scientists, and Drug Development Professionals

The unique electronic and structural properties of nonsymmetric diynes have positioned them as versatile building blocks in modern organic synthesis. Their rigid, linear scaffold and reactive triple bonds offer a gateway to complex molecular architectures, making them invaluable in the synthesis of natural products, pharmaceuticals, and advanced materials. This technical guide delves into the core of recent advancements in the field, focusing on novel transition-metal-catalyzed reactions that unlock unprecedented synthetic pathways. We provide a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to facilitate the adoption and exploration of these powerful synthetic tools.

Nickel-Catalyzed Oxidative Cross-Coupling of Terminal Alkynes

A significant advancement in the synthesis of unsymmetrical 1,3-diynes is the development of nickel-catalyzed oxidative cross-coupling reactions. This method provides a more environmentally benign and economical alternative to traditional methods like the Cadiot-Chodkiewicz coupling, which requires pre-functionalized haloalkynes. By utilizing molecular oxygen or air as the oxidant, this approach allows for the direct coupling of two different terminal alkynes.

Quantitative Data for Nickel-Catalyzed Cross-Coupling

| Entry | Alkyne 1 | Alkyne 2 | Product | Yield (%) |

| 1 | Phenylacetylene | 1-Hexyne | 1-Phenyl-1,3-heptadiyne | 75 |

| 2 | Phenylacetylene | 1-Octyne | 1-Phenyl-1,3-nonadiyne | 78 |

| 3 | 4-Methoxyphenylacetylene | 1-Hexyne | 1-(4-Methoxyphenyl)-1,3-heptadiyne | 82 |

| 4 | 4-Chlorophenylacetylene | 1-Hexyne | 1-(4-Chlorophenyl)-1,3-heptadiyne | 71 |

| 5 | Thiophen-2-ylacetylene | 1-Hexyne | 1-(Thiophen-2-yl)-1,3-heptadiyne | 68 |

Experimental Protocol: General Procedure for Nickel-Catalyzed Oxidative Cross-Coupling

A mixture of NiCl₂·6H₂O (0.05 mmol), CuI (0.05 mmol), and TMEDA (0.2 mmol) in a suitable solvent such as acetonitrile is stirred under an oxygen atmosphere (balloon) at room temperature. To this solution, the first terminal alkyne (1.0 mmol) and the second terminal alkyne (1.2 mmol) are added sequentially. The reaction mixture is stirred vigorously and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired unsymmetrical 1,3-diyne.

Reaction Mechanism: Nickel-Catalyzed Oxidative Coupling

Caption: Proposed mechanism for the Ni/Cu-catalyzed oxidative cross-coupling of terminal alkynes.

Palladium- and Copper-Catalyzed Cross-Coupling of Terminal Alkynes (Sonogashira Coupling)

The Sonogashira coupling is a cornerstone of C-C bond formation, enabling the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a vinyl or aryl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. Its mild reaction conditions and broad substrate scope make it a highly versatile tool in organic synthesis.

Quantitative Data for Sonogashira Coupling of Terminal Alkynes

| Entry | Aryl Halide | Terminal Alkyne | Product | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | 1,2-Diphenylacetylene | 95 |

| 2 | 4-Iodotoluene | 1-Hexyne | 1-(p-Tolyl)-1-hexyne | 88 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 92 |

| 4 | 2-Iodothiophene | 1-Octyne | 2-(1-Octynyl)thiophene | 85 |

| 5 | 1-Iodonaphthalene | Cyclohexylacetylene | 1-(Cyclohexylethynyl)naphthalene | 90 |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 mmol) in a suitable solvent such as THF (5 mL) at room temperature, Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and an amine base like diisopropylamine (3.0 mmol) are added sequentially. The terminal alkyne (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for a specified time (typically 2-24 hours), with progress monitored by TLC. Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite, washing the pad with additional ether. The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄ and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel.

Catalytic Cycle of Sonogashira Coupling

An In-Depth Technical Guide to the Predicted Electrophilic Addition Reactions of 3,9-Dodecadiyne

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a predictive guide to the electrophilic addition reactions of 3,9-dodecadiyne. Due to a lack of specific experimental literature on this compound, the content herein is based on established principles of alkyne reactivity and analogous reactions of other internal, non-conjugated diynes. The provided experimental protocols and predicted outcomes should be regarded as theoretical starting points for further research.

Executive Summary

This compound is a non-conjugated diyne with two internal triple bonds. Its chemical structure suggests that it will undergo electrophilic addition reactions typical of alkynes. This guide provides a comprehensive overview of the predicted reactivity of this compound with various electrophiles, including halogens, hydrogen halides, and water. The independent reactivity of the two triple bonds is anticipated, with the potential for mono- and di-addition products. This document outlines the predicted regioselectivity and stereoselectivity of these reactions, provides hypothetical experimental protocols, and visualizes the underlying reaction mechanisms. This predictive analysis serves as a foundational resource for researchers interested in the chemical transformations of this compound and its potential applications in organic synthesis and drug development.

Introduction to Electrophilic Addition Reactions of Alkynes

Alkynes, characterized by the presence of a carbon-carbon triple bond, are electron-rich molecules capable of acting as nucleophiles. Electrophilic addition is a fundamental reaction class for alkynes, where an electrophile adds across the triple bond, leading to the formation of a more saturated product. Generally, alkynes are less reactive towards electrophiles than alkenes due to the greater electronegativity of sp-hybridized carbons, which hold the π-electrons more tightly.

For a non-conjugated diyne such as this compound, the two triple bonds are electronically isolated by a methylene chain and are expected to react independently. The unsymmetrical nature of each triple bond (substituted with an ethyl group on one side and a longer alkyl chain on the other) will influence the regioselectivity of the additions.

Predicted Electrophilic Addition Reactions of this compound

Halogenation (Addition of X₂)

The reaction of this compound with halogens (Br₂ or Cl₂) is predicted to proceed via a bridged halonium ion intermediate, leading to anti-addition of the halogen atoms across the triple bond.[1][2] The reaction can be controlled to yield either the mono-addition product (a dihaloalkene) or the tetrahaloalkane upon addition of a second equivalent of the halogen.

Predicted Products and Conditions:

| Reaction | Reagent (1 eq.) | Solvent | Predicted Major Product (Mono-addition) | Predicted Yield (Analogous Rxns) |

| Bromination | Br₂ | CCl₄ | (E)-3,4-dibromo-3-dodecene-9-yne & (E)-9,10-dibromo-3-dodecadiyne | 70-85% |

| Chlorination | Cl₂ | CH₂Cl₂ | (E)-3,4-dichloro-3-dodecene-9-yne & (E)-9,10-dichloro-3-dodecadiyne | 65-80% |

| Reaction | Reagent (2 eq.) | Solvent | Predicted Major Product (Di-addition) | Predicted Yield (Analogous Rxns) |

| Bromination | Br₂ | CCl₄ | 3,3,4,4-tetrabromo-9,9,10,10-tetrabromododecane | >90% |

| Chlorination | Cl₂ | CH₂Cl₂ | 3,3,4,4-tetrachloro-9,9,10,10-tetrachlorododecane | >90% |

Hypothetical Experimental Protocol for Mono-bromination:

-

Dissolve this compound (1.0 eq.) in carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq.) in CCl₄ from the dropping funnel over 30 minutes, while stirring and protecting the reaction from light.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product mixture by column chromatography on silica gel to isolate the mono-addition products.

Predicted Reaction Mechanism: Mono-bromination

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HBr, HCl) to the unsymmetrical triple bonds of this compound is expected to follow Markovnikov's rule.[3][4] The hydrogen atom will add to the carbon atom of the triple bond that results in the more stable vinyl cation intermediate. In this case, the stability of the secondary vinyl cations at C-3/C-10 and C-4/C-9 will be similar, likely leading to a mixture of regioisomers. The reaction can proceed once or twice, with the second addition also following Markovnikov's rule to yield a geminal dihalide.[5]

Predicted Products and Conditions:

| Reaction | Reagent (1 eq.) | Solvent | Predicted Major Products (Mono-addition) | Predicted Yield (Analogous Rxns) |

| Hydrobromination | HBr | Acetic Acid | Mixture of 3-bromo- and 4-bromo-dodecene-9-yne isomers & 9-bromo- and 10-bromo-dodecadiyne isomers | 60-75% |

| Hydrochlorination | HCl | Acetic Acid | Mixture of 3-chloro- and 4-chloro-dodecene-9-yne isomers & 9-chloro- and 10-chloro-dodecadiyne isomers | 55-70% |

| Reaction | Reagent (excess) | Solvent | Predicted Major Products (Di-addition) | Predicted Yield (Analogous Rxns) |

| Hydrobromination | HBr | Acetic Acid | Mixture of 3,3-dibromo-, 4,4-dibromo-, 9,9-dibromo-, and 10,10-dibromododecanes | >85% |

| Hydrochlorination | HCl | Acetic Acid | Mixture of 3,3-dichloro-, 4,4-dichloro-, 9,9-dichloro-, and 10,10-dichlorododecanes | >80% |

Hypothetical Experimental Protocol for Mono-hydrobromination:

-

Dissolve this compound (1.0 eq.) in glacial acetic acid in a three-necked flask fitted with a gas inlet tube, a condenser, and a magnetic stirrer.

-

Cool the solution to 0 °C.

-

Bubble dry hydrogen bromide gas (1.0 eq.) through the solution for 1-2 hours.

-

Monitor the reaction by GC-MS.

-

Once the desired conversion is reached, stop the gas flow and pour the reaction mixture into ice-water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the resulting mixture of regioisomers by column chromatography.

Predicted Reaction Mechanism: Mono-hydrohalogenation

Hydration (Addition of H₂O)

The hydration of internal alkynes is typically catalyzed by mercury(II) salts in the presence of a strong acid like sulfuric acid.[6][7] The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond. For the unsymmetrical internal triple bonds of this compound, this will likely result in a mixture of two ketones for each triple bond. The initial product is an enol, which rapidly tautomerizes to the more stable keto form.

Predicted Products and Conditions:

| Reaction | Reagents | Predicted Major Products (Mono-addition) | Predicted Yield (Analogous Rxns) |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Mixture of dodecan-3-one-9-yne, dodecan-4-one-9-yne, dodeca-3-yne-9-one, and dodeca-3-yne-10-one | 50-70% |

Hypothetical Experimental Protocol for Hydration:

-

To a solution of this compound (1.0 eq.) in methanol, add water and concentrated sulfuric acid.

-

Add a catalytic amount of mercury(II) sulfate (HgSO₄).

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and neutralize with saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the mixture of ketones by column chromatography.

Predicted Reaction Pathway: Hydration

Selectivity in Electrophilic Additions to this compound

A key consideration for the electrophilic addition reactions of this compound is selectivity.

-

Chemoselectivity: Since the two triple bonds are electronically similar, reactions with one equivalent of an electrophile are expected to produce a statistical mixture of products resulting from addition at the 3,4- and 9,10-positions. Achieving high chemoselectivity for reaction at only one of the triple bonds would likely require advanced catalytic methods or the introduction of directing groups.

-

Regioselectivity: For hydrohalogenation and hydration, the formation of a vinyl cation intermediate at either of the two sp-hybridized carbons of a triple bond is possible. The relative stability of these cations will determine the major regioisomer. For this compound, the electronic effects of the flanking alkyl groups are similar, which is why a mixture of regioisomers is predicted.

-

Stereoselectivity: Halogenation is predicted to proceed with high anti-stereoselectivity, leading to the (E)-alkene. The stereoselectivity of hydrohalogenation can be more variable.

Conclusion and Future Directions

This technical guide provides a predictive framework for understanding the electrophilic addition reactions of this compound. Based on established principles, halogenation, hydrohalogenation, and hydration are all expected to occur, yielding a range of functionalized products. The non-conjugated nature of the diyne suggests independent reactivity of the two triple bonds, while their unsymmetrical substitution patterns are likely to result in mixtures of regioisomers.

For researchers in drug development and organic synthesis, these predicted reactions offer pathways to novel molecular scaffolds. The di- and tetra-functionalized products could serve as versatile building blocks for more complex molecules. Future experimental work is necessary to validate these predictions and to explore methods for controlling the chemo- and regioselectivity of these transformations. The development of selective catalysts for the functionalization of non-conjugated diynes remains a valuable goal in synthetic chemistry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Halogenation of Alkynes with Practice Problems [chemistrysteps.com]

- 3. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]

- 4. 10.5. Simple addition to alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: 3,9-Dodecadiyne in Transition Metal-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 3,9-dodecadiyne in transition metal-catalyzed reactions. This versatile C12 linear diyne serves as a valuable building block for the synthesis of complex cyclic architectures, including macrocycles, which are of significant interest in medicinal chemistry and materials science. The following sections detail key applications, experimental procedures, and mechanistic insights.

Introduction to Transition Metal-Catalyzed Reactions of this compound